molecular formula C32H30N2NiS4-4 B1585172 Nickel, bis[1-[4-(dimethylamino)phenyl]-2-phenyl-1,2-ethenedithiolato(2-)-kappaS,kappaS']- CAS No. 38465-55-3

Nickel, bis[1-[4-(dimethylamino)phenyl]-2-phenyl-1,2-ethenedithiolato(2-)-kappaS,kappaS']-

Cat. No. B1585172
CAS RN: 38465-55-3
M. Wt: 629.6 g/mol
InChI Key: LDYCDKFAGIOUDE-UHFFFAOYSA-J
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Description

Nickel, bis[1-[4-(dimethylamino)phenyl]-2-phenyl-1,2-ethenedithiolato(2-)-kappaS,kappaS']- is a useful research compound. Its molecular formula is C32H30N2NiS4-4 and its molecular weight is 629.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality Nickel, bis[1-[4-(dimethylamino)phenyl]-2-phenyl-1,2-ethenedithiolato(2-)-kappaS,kappaS']- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Nickel, bis[1-[4-(dimethylamino)phenyl]-2-phenyl-1,2-ethenedithiolato(2-)-kappaS,kappaS']- including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Application in Laser Technology

  • Summary of the Application: “Nickel, bis[1-[4-(dimethylamino)phenyl]-2-phenyl-1,2-ethenedithiolato(2-)-kappaS,kappaS’]-” (also referred to as BDN) is used as a Q-switch dye for neodymium lasers .
  • Results or Outcomes: The dye was found to be unstable and easily bleached by photo-illumination. This bleaching was caused by a photochemical reaction with a trace amount of peroxides contained in the solvent . In another study, BDN was found to be bleached in the presence of piperidine or N, N-dimethylformamide (DMF). The peak in the optical absorption spectrum of BDN shifted from 1100 nm to 1000 nm with progress of time .

Application in Organic Electronic Devices

  • Summary of the Application: This compound is used in the development of organic electronic devices .
  • Results or Outcomes: The use of this compound in organic electronic devices suggests that it may contribute to the performance of the device, although specific results or outcomes were not provided in the sources .

Application in Nickel Catalysts

  • Summary of the Application: This compound is used as a catalyst in chemical reactions .
  • Results or Outcomes: The use of this compound as a catalyst suggests that it may enhance the efficiency and selectivity of the reaction, although specific results or outcomes were not provided in the sources .

Application in Organic Dye Development

  • Summary of the Application: This compound is an organic dye with an electron withdrawing squaraine as the central group and strong electron donating dimethylaminophenyl groups. It is majorly utilized in the development of organic electronic devices .
  • Results or Outcomes: The use of this compound in organic dye development suggests that it may contribute to the performance of the dye, although specific results or outcomes were not provided in the sources .

Application in Nickel Catalysts

  • Summary of the Application: This compound is used as a catalyst for various chemical reactions .
  • Results or Outcomes: The use of this compound as a catalyst suggests that it may enhance the efficiency and selectivity of the reaction, although specific results or outcomes were not provided in the sources .

properties

IUPAC Name

(Z)-1-[4-(dimethylamino)phenyl]-2-phenylethene-1,2-dithiolate;nickel
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C16H17NS2.Ni/c2*1-17(2)14-10-8-13(9-11-14)16(19)15(18)12-6-4-3-5-7-12;/h2*3-11,18-19H,1-2H3;/p-4/b2*16-15-;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDYCDKFAGIOUDE-JZONXAMZSA-J
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)C(=C(C2=CC=CC=C2)[S-])[S-].CN(C)C1=CC=C(C=C1)C(=C(C2=CC=CC=C2)[S-])[S-].[Ni]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C1=CC=C(C=C1)/C(=C(/[S-])\C2=CC=CC=C2)/[S-])C.CN(C1=CC=C(C=C1)/C(=C(/[S-])\C2=CC=CC=C2)/[S-])C.[Ni]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H30N2NiS4-4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0068107
Record name Nickel, bis[1-[4-(dimethylamino)phenyl]-2-phenyl-1,2-ethenedithiolato(2-)-.kappa.S,.kappa.S']-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0068107
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

629.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Nickel, bis[1-[4-(dimethylamino)phenyl]-2-phenyl-1,2-ethenedithiolato(2-)-kappaS,kappaS']-

CAS RN

38465-55-3
Record name Nickel, bis(1-(4-(dimethylamino)phenyl)-2-phenyl-1,2-ethenedithiolato(2-)-kappaS1,kappaS2)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038465553
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Nickel, bis[1-[4-(dimethylamino)phenyl]-2-phenyl-1,2-ethenedithiolato(2-)-.kappa.S1,.kappa.S2]-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Nickel, bis[1-[4-(dimethylamino)phenyl]-2-phenyl-1,2-ethenedithiolato(2-)-.kappa.S,.kappa.S']-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0068107
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Bis[1-[4-(dimethylamino)phenyl]-2-phenylethylene-1,2-dithiolato(2-)-S,S']nickel
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.049.036
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Nickel, bis[1-[4-(dimethylamino)phenyl]-2-phenyl-1,2-ethenedithiolato(2-)-kappaS,kappaS']-
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Nickel, bis[1-[4-(dimethylamino)phenyl]-2-phenyl-1,2-ethenedithiolato(2-)-kappaS,kappaS']-
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Nickel, bis[1-[4-(dimethylamino)phenyl]-2-phenyl-1,2-ethenedithiolato(2-)-kappaS,kappaS']-
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Nickel, bis[1-[4-(dimethylamino)phenyl]-2-phenyl-1,2-ethenedithiolato(2-)-kappaS,kappaS']-
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Nickel, bis[1-[4-(dimethylamino)phenyl]-2-phenyl-1,2-ethenedithiolato(2-)-kappaS,kappaS']-
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Nickel, bis[1-[4-(dimethylamino)phenyl]-2-phenyl-1,2-ethenedithiolato(2-)-kappaS,kappaS']-

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